1-(Benzyloxy)-3-(tert-butoxy)benzene
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Overview
Description
1-(Benzyloxy)-3-(tert-butoxy)benzene is an organic compound that features both benzyloxy and tert-butoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(tert-butoxy)benzene typically involves the reaction of 3-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The tert-butoxy group can be introduced through a subsequent reaction with tert-butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(tert-butoxy)benzene can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler benzene derivative.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzene derivatives without the benzyloxy group.
Substitution: Compounds with different functional groups replacing the tert-butoxy group.
Scientific Research Applications
1-(Benzyloxy)-3-(tert-butoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(tert-butoxy)benzene involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butoxy group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-4-(tert-butoxy)benzene
- 1-(Benzyloxy)-2-(tert-butoxy)benzene
- 1-(Benzyloxy)-3-(methoxy)benzene
Uniqueness
1-(Benzyloxy)-3-(tert-butoxy)benzene is unique due to the specific positioning of the benzyloxy and tert-butoxy groups on the benzene ring. This arrangement can lead to distinct reactivity patterns and interactions compared to other similar compounds. The presence of both benzyloxy and tert-butoxy groups provides a balance of steric hindrance and electronic effects, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C17H20O2 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-phenylmethoxybenzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-16-11-7-10-15(12-16)18-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
InChI Key |
UHJNMKWVCRUENG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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